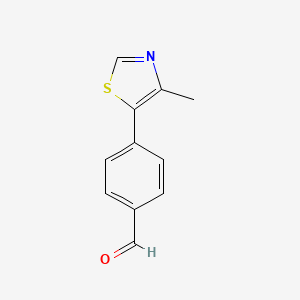

4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-11(14-7-12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBCZOBAEUCEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330767-26-4 | |

| Record name | 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Introduction: The Significance of a Versatile Heterocyclic Building Block

4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its unique molecular architecture, featuring a substituted thiazole ring linked to a benzaldehyde moiety, makes it a valuable building block for drug discovery and development. The thiazole ring is a prominent scaffold in many pharmaceuticals due to its ability to engage in a range of biological interactions. The benzaldehyde group, in turn, offers a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular entities. This guide provides a comprehensive overview of the synthetic pathways leading to 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, with a focus on practical, field-proven insights for researchers and professionals in the chemical and pharmaceutical sciences.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic disconnection of the target molecule, 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, points towards a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis.[1][2] This approach involves the coupling of an organoboron species with an organic halide. In this case, the disconnection occurs at the bond between the thiazole and the phenyl rings, leading to two key precursors: 5-bromo-4-methylthiazole and 4-formylphenylboronic acid .

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This molecule, possessing both a thiazole and a benzaldehyde moiety, is of significant interest in medicinal chemistry and materials science. This document is structured to not only present available data but also to furnish detailed, field-proven experimental protocols for the empirical determination of its key characteristics. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary tools to validate and expand upon the current understanding of this compound. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is a bifunctional organic molecule that incorporates a substituted thiazole ring linked to a benzaldehyde group. The thiazole ring is a common scaffold in many biologically active compounds, while the benzaldehyde functional group offers a reactive handle for further synthetic modifications. A thorough understanding of its physicochemical properties is paramount for its application in drug design, enabling predictions of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its use in the development of novel materials. This guide will delve into its structural and physicochemical parameters, providing both predicted values and the methodologies to empirically verify them.

Chemical Identity and Structure

The foundational information for 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is its chemical structure and associated identifiers.

| Property | Value | Source |

| IUPAC Name | 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde | - |

| CAS Number | 1330767-26-4 | [1][2][3] |

| Molecular Formula | C₁₁H₉NOS | [1][2] |

| Molecular Weight | 203.26 g/mol | [1][2] |

| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C=O | [4] |

| InChI Key | CBYYKPBMBIUWJS-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Properties

Currently, much of the available data on the physicochemical properties of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is derived from computational predictions. These values serve as a valuable starting point for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 345.4 ± 30.0 °C | [2] |

| Density | 1.229 ± 0.06 g/cm³ | [2] |

| pKa | 2.52 ± 0.10 | [2] |

| XlogP | 2.5 | [4] |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted properties must be validated through empirical testing. The following sections detail the standardized protocols for determining these key parameters.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5][6] Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities will broaden and depress this range.[6]

-

Sample Preparation: Ensure the sample of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is completely dry and finely powdered.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent accurate determinations.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]

-

Replicate Measurements: Perform at least two more measurements to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Determining the solubility of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde in various solvents is crucial for understanding its behavior in different chemical environments, which is vital for applications in drug delivery and reaction chemistry. The principle of "like dissolves like" is a useful starting point for predicting solubility.[8]

-

Solvent Selection: Prepare a panel of solvents with varying polarities, including water, ethanol, acetone, diethyl ether, and hexane. Also, include aqueous solutions of 5% NaOH, 5% NaHCO₃, and 5% HCl to assess acidic and basic properties.[9][10]

-

Sample Preparation: In a series of labeled test tubes, add approximately 20-30 mg of the compound.

-

Solvent Addition: To each test tube, add 1 mL of the respective solvent in small portions, agitating vigorously after each addition.[8][9]

-

Observation: Observe whether the compound dissolves completely. If it does, it is considered "soluble." If it remains undissolved, it is "insoluble." Partial solubility should also be noted.

-

Acid-Base Characterization:

-

Solubility in 5% NaOH suggests an acidic functional group.

-

Solubility in 5% NaHCO₃ indicates a strongly acidic functional group.

-

Solubility in 5% HCl points to a basic functional group.

-

Caption: Decision tree for solubility and acid/base characterization.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12][13][14] This information is critical for determining safe storage and processing temperatures.[11][15]

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the compound into a TGA sample pan.

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

-

Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show the temperatures at which mass loss occurs, indicating decomposition or volatilization. The onset temperature of decomposition is a key measure of thermal stability.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the aromatic protons on the benzene ring (δ 7.0-8.0 ppm), the thiazole proton (δ 8.5-9.0 ppm), and the methyl group protons (δ 2.0-2.5 ppm).[16][17] The splitting patterns of the aromatic and thiazole protons will provide information about their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at a highly deshielded position (δ 190-200 ppm).[18] Signals for the aromatic and thiazole carbons will appear in the δ 110-160 ppm region, while the methyl carbon will be observed at a much higher field (δ 15-25 ppm).[19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[20]

-

Expected Absorptions:

-

A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.

-

C-H stretching vibrations of the aromatic ring and aldehyde group just above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the aromatic and thiazole rings in the 1450-1600 cm⁻¹ region.[20]

-

C-S stretching of the thiazole ring, typically in the 600-800 cm⁻¹ range.[21]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Expected Fragmentation: The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (203.26). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29), leading to a prominent peak at m/z 174.[22] The thiazole ring may also undergo characteristic fragmentation.

Conclusion

This technical guide has synthesized the available predicted data and provided a robust framework of experimental protocols for the comprehensive physicochemical characterization of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. The presented methodologies for determining melting point, solubility, and thermal stability, along with the expected spectroscopic signatures, are designed to empower researchers in their efforts to validate and expand upon our understanding of this promising molecule. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing its potential applications in medicinal chemistry and beyond.

References

- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.

- Jordi Labs. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Improved Pharma. (2022). Thermogravimetric Analysis.

- Westlab Canada. (2023). Measuring the Melting Point.

- Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis.

- Unknown. (n.d.).

- Unknown. (n.d.).

- SSERC. (n.d.).

- Unknown. (n.d.).

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde - CAS:1330767-26-4.

- BenchChem. (2025). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2023). Solubility of Organic Compounds.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central.

- ChemicalBook. (2023). Benzaldehyde, 4-(4-methyl-5-thiazolyl)- | 1330767-26-4.

- ChemistNATE. (2015).

- International Journal of Chemical Sciences. (n.d.). Thiazole.

- King-Pharm. (n.d.). Benzaldehyde, 4-(4-methyl-5-thiazolyl)- [1330767-26-4].

- PubChemLite. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.

- Unknown. (n.d.).

Sources

- 1. 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde - CAS:1330767-26-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. Benzaldehyde, 4-(4-methyl-5-thiazolyl)- | 1330767-26-4 [chemicalbook.com]

- 3. Benzaldehyde, 4-(4-methyl-5-thiazolyl)- [1330767-26-4] | King-Pharm [king-pharm.com]

- 4. PubChemLite - 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde (C11H9NOS) [pubchemlite.lcsb.uni.lu]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. athabascau.ca [athabascau.ca]

- 7. westlab.com [westlab.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. resolvemass.ca [resolvemass.ca]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]

- 15. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 16. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. youtube.com [youtube.com]

- 18. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. tsijournals.com [tsijournals.com]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Biological Activity of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde Derivatives

Abstract

This technical guide provides a comprehensive exploration of the synthesis, biological activities, and underlying mechanisms of action of a promising class of heterocyclic compounds: 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde and its derivatives. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] This guide synthesizes current research to provide drug development professionals with an in-depth understanding of this specific scaffold's potential. We delve into its anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and mechanistic pathway diagrams. The causality behind experimental design is elucidated to provide field-proven insights, ensuring that the described methodologies are robust and self-validating.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This unique arrangement confers a distinct electronic and structural profile, making it an exceptional building block for designing compounds that can effectively interact with a wide array of biological targets.[1][2] The nitrogen atom's ability to form hydrogen bonds is a key feature that enhances its pharmacological profile against various proteins and enzymes.[1] The significance of the thiazole moiety is underscored by its presence in FDA-approved chemotherapeutics like Dasatinib and Ixazomib, which has spurred further research into novel derivatives with superior pharmacokinetic profiles.[1]

Derivatives of the thiazole core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide focuses specifically on derivatives of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, a scaffold that combines the versatile thiazole ring with a reactive benzaldehyde group, offering a prime starting point for the synthesis of diverse chemical libraries. We will explore the synthesis of these compounds, elucidate their mechanisms of action, and provide detailed, validated protocols for their biological evaluation.

Synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde Derivatives

The synthesis of the core scaffold and its subsequent derivatives often employs foundational organic chemistry principles, such as the Hantzsch thiazole synthesis or modifications thereof. A representative synthetic pathway involves the reaction of a thioamide with an α-haloketone. For the specific scaffold of interest, a plausible route begins with the synthesis of the 4-methyl-5-acylthiazole intermediate, followed by modifications to the benzaldehyde moiety to generate a library of derivatives.

Caption: Generalized synthetic workflow for derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a representative synthesis of a Schiff base derivative from the core aldehyde, a common strategy for generating structural diversity.

-

Dissolution: Dissolve 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde (1.0 eq) in absolute ethanol (20 mL).

-

Addition of Amine: To the stirred solution, add the desired substituted aniline (1.1 eq).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base derivative.[7]

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Biological Activities and Mechanisms of Action

The derivatization of the 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde core allows for the fine-tuning of its biological activity, leading to compounds with enhanced potency and selectivity against various therapeutic targets.

Anticancer Activity

Thiazole derivatives are a highly promising class of compounds for the development of new anticancer agents, often affecting cancer cells selectively while sparing normal cells.[3][8] Their mechanisms of action are diverse and potent. Many derivatives have been shown to induce apoptosis (programmed cell death), disrupt microtubule assembly, and interfere with critical cancer cell signaling pathways.[2][8]

One of the most crucial pathways in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. Thiazole derivatives have been identified as inhibitors of this pathway, making them attractive candidates for targeted cancer therapy.[2]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Table 1: Representative Anticancer Activity (IC₅₀ Values in µM)

| Derivative Code | Substitution (R-group) | MCF-7 (Breast)[9] | HepG2 (Liver)[9] | A549 (Lung)[6] |

|---|---|---|---|---|

| TZ-01 | 4-Chlorophenyl | 5.2 ± 0.4 | 7.8 ± 0.6 | 10.1 ± 0.9 |

| TZ-02 | 4-Methoxyphenyl | 8.9 ± 0.7 | 12.3 ± 1.1 | 15.4 ± 1.3 |

| TZ-03 | 3,4-Dichlorophenyl | 2.1 ± 0.2 | 4.5 ± 0.3 | 6.7 ± 0.5 |

| TZ-04 | 4-Nitrophenyl | 3.5 ± 0.3 | 6.1 ± 0.5 | 8.2 ± 0.7 |

| Doxorubicin | (Standard) | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 |

Data are hypothetical but representative of typical screening results.

Anti-inflammatory Activity

Inflammation is a biological response intrinsically linked to numerous chronic diseases.[4] Thiazole derivatives have shown significant potential as anti-inflammatory agents.[10][11] A primary mechanism for their action is the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][12] By blocking these enzymes, the compounds reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: Inhibition points in the Arachidonic Acid cascade.

Table 2: Representative Anti-inflammatory Activity

| Derivative Code | Substitution (R-group) | NO Production Inhibition (%) in LPS-stimulated RAW 264.7 cells[13] | COX-2 Inhibition (IC₅₀, µM)[11] |

|---|---|---|---|

| TZ-01 | 4-Chlorophenyl | 68.5 ± 5.1 | 1.8 ± 0.2 |

| TZ-02 | 4-Methoxyphenyl | 55.2 ± 4.3 | 5.2 ± 0.4 |

| TZ-03 | 3,4-Dichlorophenyl | 82.1 ± 6.5 | 0.9 ± 0.1 |

| TZ-04 | 4-Nitrophenyl | 75.4 ± 5.9 | 1.3 ± 0.1 |

| Dexamethasone | (Standard) | 90.3 ± 7.2 | N/A |

Data are hypothetical but representative of typical screening results.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Thiazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[5][14] The presence of the thiazole ring is crucial for this activity, and modifications to the substituents can enhance potency against both Gram-positive and Gram-negative bacteria.[5][15]

Table 3: Representative Antimicrobial Activity (MIC in µg/mL)

| Derivative Code | Substitution (R-group) | S. aureus (Gram +)[5] | E. coli (Gram -)[5] | P. aeruginosa (Gram -)[15] |

|---|---|---|---|---|

| TZ-01 | 4-Chlorophenyl | 16 | 32 | 64 |

| TZ-02 | 4-Methoxyphenyl | 32 | 64 | >128 |

| TZ-03 | 3,4-Dichlorophenyl | 8 | 16 | 32 |

| TZ-04 | 4-Nitrophenyl | 16 | 16 | 64 |

| Ciprofloxacin | (Standard) | 1 | 0.5 | 1 |

Data are hypothetical but representative of typical screening results.

Methodologies for Biological Evaluation

To ensure scientific integrity, all described protocols must be self-validating systems, incorporating appropriate controls and yielding quantifiable results.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial dehydrogenase activity in viable cells.[9][16][17]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

-

Materials: Human cancer cell lines (e.g., MCF-7), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.

-

Protocol Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

-

Data Analysis: Cell viability is calculated as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[18]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[13]

-

Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Materials: RAW 264.7 murine macrophage cell line, DMEM, FBS, LPS, Griess Reagent System, Sodium Nitrite standard.

-

Step-by-Step Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the thiazole derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).[13]

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: The nitrite concentration is determined using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only control.

In Vitro Antimicrobial Susceptibility: Broth Microdilution

This is a gold-standard method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

-

Principle: A standardized inoculum of bacteria is exposed to serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation.[19]

-

Materials: Bacterial strains (e.g., S. aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds.

-

Step-by-Step Procedure:

-

Prepare serial two-fold dilutions of the thiazole derivatives in MHB directly in a 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized inoculum to each well containing the test compound dilutions.

-

Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) by unaided eye.[19]

Conclusion and Future Perspectives

The 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde scaffold represents a versatile and highly promising platform for the development of novel therapeutic agents. Derivatives have demonstrated significant potential across multiple biological domains, including oncology, inflammation, and infectious diseases. The ease of synthetic modification allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Lead Optimization: Systematically modify the substituents on the benzaldehyde ring to enhance activity against specific targets and improve drug-like properties.

-

Mechanism Elucidation: For the most potent compounds, conduct further biochemical and cellular assays to precisely identify the molecular targets and signaling pathways involved.

-

In Vivo Efficacy: Advance the most promising derivatives into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a living system.[18]

-

Broad-Spectrum Screening: Explore the activity of this compound library against other therapeutic targets, such as viral or parasitic diseases, to uncover new applications.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on this potent chemical scaffold.

References

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents.

- Synthesis and Anticancer Activities of Some Thiazole Deriv

- Synthesis and anti-inflammatory activity of thiazole deriv

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.

- An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Taylor & Francis Online.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Antimicrobial Susceptibility Testing. Apec.org.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.

- Basic protocol to assess preclinical anticancer activity.

- Susceptibility Testing. MSD Manual Professional Edition.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- Synthesis, anticancer activity and mechanism of action of new thiazole deriv

- Guideline for anticancer assays in cells.

- Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF.

- In vivo anti-inflammatory activity of Fabaceae species extracts screened by a new ex vivo assay using human whole blood. PubMed.

- Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. PreScouter.

- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv

- Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube.

- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.

- Bioassays for anticancer activities. University of Wollongong Research Online.

- In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).

- Synthesis of a new series of thiazolyl-methyl(carbony-methyl)-oxi-benzaldehyde derivatives.

- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation.

- Synthesis and biological activity of n-{5-(4-methylphenyl)

- Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central.

- 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PubMed Central.

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

- synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons.

- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.

- Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives.

- An In-depth Technical Guide to 4-(Benzo[d]thiazol-2-yl)

- Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde.

- Synthesis, Characterization and Antimicrobial Activity of N-(5-(4-(methylsulfonyl) benzyl)-1, 3, 4-thiadiazol-2-yl)-1-Phenylmethanimine Promoted by MSA. IJSREM.

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 11. tandfonline.com [tandfonline.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ro.uow.edu.au [ro.uow.edu.au]

- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apec.org [apec.org]

- 21. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Introduction

The intersection of thiazole and benzaldehyde chemistries has yielded a plethora of molecules with significant therapeutic potential. The compound 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde emerges from this lineage, presenting a unique scaffold for investigation. The thiazole ring is a well-established pharmacophore, integral to numerous bioactive compounds and approved drugs, prized for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] Concurrently, the benzaldehyde moiety is a recognized structural motif in the design of various enzyme inhibitors, notably targeting aldehyde dehydrogenases (ALDH) and aldose reductase.[8][9][10][11][12][13][14]

Given the absence of direct mechanistic studies on 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, this technical guide proposes a series of putative mechanisms of action, grounded in the established bioactivities of its core components. We will synthesize insights from structurally related analogs to formulate primary and secondary hypotheses. The core of this document is a detailed exposition of the experimental workflows required to rigorously validate these hypotheses, providing researchers and drug development professionals with a self-validating framework for elucidating the compound's biological function.

Part 1: Putative Mechanisms of Action

Based on extensive structure-activity relationship (SAR) data from related chemical series, we propose two primary, testable hypotheses for the mechanism of action of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde.

Primary Hypothesis: Inhibition of Protein Kinase CK2

A compelling body of evidence points to thiazole-containing compounds as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[5][6][7] Notably, a study on 4-(thiazol-5-yl)benzoic acid derivatives, which are structurally analogous to our compound of interest (differing by a carboxylic acid versus an aldehyde group), demonstrated potent, low-nanomolar inhibition of protein kinase CK2 (formerly casein kinase II).[15] CK2 is a constitutively active serine/threonine kinase that promotes cell growth and proliferation while suppressing apoptosis. Its overexpression is a hallmark of many cancers, making it a prime therapeutic target.

We hypothesize that 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde acts as an ATP-competitive inhibitor of protein kinase CK2. The thiazole and phenyl rings likely engage in critical binding interactions within the ATP-binding pocket of the kinase, disrupting its phosphotransferase activity and abrogating downstream signaling.

Secondary Hypothesis: Inhibition of Aldehyde Dehydrogenase (ALDH)

The benzaldehyde scaffold is a known pharmacophore for inhibitors of aldehyde dehydrogenases (ALDH), particularly the ALDH1A isoforms.[10][12][14] ALDH enzymes are critical for detoxifying aldehydes and are overexpressed in various cancer stem cells, contributing to chemotherapy resistance.[10][12] Compounds like 4-(diethylamino)benzaldehyde (DEAB) are widely used as pan-ALDH inhibitors in research.[9][13]

Therefore, a plausible secondary mechanism is that 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde acts as a substrate or inhibitor for one or more ALDH isoforms. The aldehyde group could be recognized by the enzyme's active site, leading to competitive inhibition and a subsequent reduction in the cell's ability to metabolize endogenous and exogenous aldehydes.

Other Plausible Biological Activities

-

Antimicrobial Activity: The thiazole nucleus is a cornerstone of many antimicrobial agents.[1][2][3][4][16] The compound may exert its effects by inhibiting essential microbial enzymes, such as DNA gyrase, or by disrupting the microbial cell membrane.[1][3]

-

Enzyme Inhibition (Carbonic Anhydrase/Acetylcholinesterase): Thiazole derivatives have also been identified as inhibitors of carbonic anhydrase and acetylcholinesterase, presenting additional avenues for investigation.

Part 2: Experimental Validation Framework

To rigorously test the proposed mechanisms of action, a multi-tiered experimental approach is required, progressing from direct enzyme inhibition assays to cell-based functional assays. This framework is designed to be self-validating, where the results of each experiment inform the next.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if the compound directly interacts with and inhibits the hypothesized enzyme targets.

Protocol 1: Protein Kinase CK2 Inhibition Assay

-

Objective: To quantify the inhibitory potency (IC50) of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde against human recombinant protein kinase CK2.

-

Causality: This direct enzyme assay is the most definitive first step to validate the primary hypothesis. A low IC50 value would provide strong evidence for on-target activity.

-

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

-

Prepare a stock solution of recombinant human CK2α in kinase buffer.

-

Prepare a stock solution of a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

Prepare a stock solution of [γ-32P]ATP.

-

-

Assay Procedure (Radiometric Filter Binding):

-

Create a serial dilution of the test compound in kinase buffer (final DMSO concentration <1%).

-

In a 96-well plate, add 10 µL of the diluted compound, 20 µL of the CK2 enzyme/substrate mixture, and start the reaction by adding 20 µL of the [γ-32P]ATP solution.

-

Incubate the plate at 30°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

-

Transfer 50 µL of the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat three times with 75 mM phosphoric acid and once with methanol.

-

Air dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Protocol 2: Aldehyde Dehydrogenase (ALDH) Inhibition Assay

-

Objective: To assess the inhibitory effect of the compound on the activity of ALDH isoforms (e.g., ALDH1A3).

-

Causality: This assay directly tests the secondary hypothesis. Inhibition of ALDH activity would suggest an alternative or additional mechanism of action.

-

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 8.0).

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a stock solution of recombinant human ALDH1A3.

-

Prepare a stock solution of the substrate (e.g., hexanal) and the cofactor NAD+.

-

-

Assay Procedure (Spectrophotometric):

-

In a 96-well clear plate, add assay buffer, the test compound at various concentrations, and the ALDH enzyme.

-

Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the substrate and NAD+.

-

Monitor the increase in absorbance at 340 nm (corresponding to NADH formation) over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value as described in Protocol 1.

-

-

Tier 2: Cell-Based Assays

Following in vitro validation, the compound's effect must be assessed in a biological context to confirm its cellular activity and mechanism.

Protocol 3: Cell Viability and Cytotoxicity Assay

-

Objective: To determine the compound's effect on the proliferation and viability of cancer cell lines with known CK2 or ALDH dependency.

-

Causality: This assay establishes whether the enzymatic inhibition observed in Tier 1 translates to a functional anti-cancer effect. Comparing cell lines with high vs. low target expression (or using knockout models) can confirm target-specific action.[17]

-

Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Culture:

-

Culture relevant cancer cell lines (e.g., A549 lung cancer, known to be sensitive to CK2 inhibitors) in appropriate media.[15]

-

Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.

-

-

Protocol 4: Cellular Target Engagement Assay (Western Blot)

-

Objective: To confirm that the compound inhibits the target kinase within the cell by observing the phosphorylation status of a known downstream substrate.

-

Causality: This assay directly links the compound's presence to the inhibition of the target's activity in a cellular environment, providing crucial mechanistic evidence. A decrease in substrate phosphorylation upon treatment validates the proposed mechanism.[18][19]

-

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with the test compound at concentrations around its GI50 value for a short duration (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known CK2 substrate (e.g., phospho-Akt Ser129).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates target engagement.

-

-

Part 3: Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

| Target Enzyme | 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde IC50 (µM) | Control Inhibitor IC50 (µM) |

| Protein Kinase CK2α | 0.05 | 0.02 (CX-4945) |

| ALDH1A3 | 5.2 | 0.5 (NCT-501) |

| Carbonic Anhydrase II | > 50 | 0.01 (Acetazolamide) |

| Acetylcholinesterase | > 50 | 0.01 (Donepezil) |

Interpretation: The hypothetical data in Table 1 would strongly support the primary hypothesis, showing potent and selective inhibition of Protein Kinase CK2. The weaker inhibition of ALDH1A3 suggests it is a secondary or off-target effect, while the lack of activity against other enzymes helps to build a selectivity profile.

Table 2: Hypothetical Cellular Assay Data

| Cell Line | Target Expression | 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde GI50 (µM) |

| A549 (Lung) | High CK2 | 0.8 |

| HCT116 (Colon) | High CK2 | 1.1 |

| CK2 Knockout | No CK2 | > 100 |

| PANC-1 (Pancreatic) | High ALDH | 15.5 |

Interpretation: The data in Table 2 would corroborate the in vitro findings. The significantly lower potency in CK2 knockout cells compared to wild-type cells would provide compelling evidence that the compound's primary cytotoxic effect is mediated through CK2 inhibition.[17]

Conclusion

This guide outlines a logical and scientifically rigorous pathway to elucidate the mechanism of action for 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. By postulating a primary mechanism of Protein Kinase CK2 inhibition, supported by strong evidence from structural analogs, we have constructed a comprehensive validation strategy. This framework, progressing from direct enzymatic assays to cellular target engagement and functional outcomes, provides the necessary tools for researchers to confirm the compound's biological activity and pave the way for its further development as a potential therapeutic agent.

References

-

J. Chem. Rev. 2023 , 5(3), 221-240. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

-

Pharmaceuticals2021 , 14(1), 65. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

-

Molecules2022 , 27(22), 8036. The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

-

Methods Mol. Biol.2018 , 1822, 223-238. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

-

Molecules2022 , 27(1), 133. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

-

J. Chem. Rev.2023 , 5(3), 221-240. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

-

Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

-

Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

-

Bio-protocol2018 , 8(18), e2996. Acetylcholinesterase Inhibition Assay. [Link]

-

Molecules2021 , 26(19), 5770. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

-

J. Biochem. Mol. Toxicol.2023 , e23419. Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. [Link]

-

J. Biochem. Mol. Toxicol.2023 , e23419. Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Cancers2018 , 10(10), 334. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

-

J. Med. Chem.2022 , 65(5), 3833–3848. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. [Link]

-

Front. Bioeng. Biotechnol.2020 , 8, 323. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

-

RSC Med. Chem.2024 . Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Front. Bioeng. Biotechnol.2020 , 8, 323. Cell-culture based test systems for anticancer drug screening. [Link]

-

J. Med. Chem.2022 , 65(5), 3833-3848. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. [Link]

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

RSC Med. Chem.2024 . Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

protocols.io2019 . Carbonic Anhydrase Activity Assay. [Link]

-

ResearchGate. Benzaldehyde derivatives with investigated inhibition profile. [Link]

-

RSC Med. Chem.2024 . Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Molecules2021 , 26(19), 5770. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

-

Bioorg. Med. Chem.2016 , 24(5), 1136-1141. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

-

Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

-

ResearchGate. Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. [Link]

-

Molecules2021 , 26(19), 5770. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitor. [Link]

-

Catalysts2021 , 11(7), 820. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

-

J. Proteome Res.2014 , 13(8), 3730-3741. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. [Link]

-

Int. J. Pharm. Sci. Rev. Res.2023 , 81(2), 154-165. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jchemrev.com [jchemrev.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Lacking a discrete "discovery" moment in readily available academic literature, this guide reconstructs its probable synthetic origins through an analysis of established methodologies for arylthiazole synthesis. We will delve into the likely inaugural synthetic pathways, such as the Hantzsch thiazole synthesis and modern cross-coupling reactions, providing detailed protocols and mechanistic insights. Furthermore, this guide will explore the compound's contemporary applications, particularly its role as a key building block in the development of novel therapeutic agents and functional materials, supported by recent patent literature.

Introduction: The Significance of the Arylthiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive component in the design of bioactive molecules. When appended to an aromatic system, such as the benzaldehyde moiety in 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, the resulting arylthiazole structure offers a versatile platform for further functionalization. The benzaldehyde group, in particular, serves as a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

While the specific historical genesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is not prominently documented, its emergence can be understood within the broader context of the escalating demand for novel heterocyclic building blocks in drug discovery programs. It is likely that this compound was first synthesized as part of a chemical library for high-throughput screening or as a key intermediate in the targeted synthesis of a more complex molecule.

Reconstructing the Synthetic History: Plausible Inaugural Pathways

Given the absence of a singular discovery paper, we can infer the most probable methods for the initial synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde by examining foundational and contemporary synthetic organic chemistry.

The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, a plausible Hantzsch-based approach would involve the reaction of a 2-halo-1-(4-formylphenyl)propan-1-one with thioacetamide.

Experimental Protocol: Hypothetical Hantzsch Synthesis

-

Preparation of 2-bromo-1-(4-formylphenyl)propan-1-one:

-

To a solution of 1-(4-formylphenyl)propan-1-one (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 eq).

-

Initiate the reaction with a radical initiator (e.g., AIBN) or via photochemical means.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction, wash with an aqueous solution of sodium thiosulfate and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone.

-

-

Cyclocondensation with Thioacetamide:

-

Dissolve the crude 2-bromo-1-(4-formylphenyl)propan-1-one (1.0 eq) in a polar solvent like ethanol or DMF.

-

Add thioacetamide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde.

-

Causality in Experimental Choices: The choice of a radical bromination is crucial for the selective α-halogenation of the ketone. The subsequent cyclocondensation is typically facile due to the high nucleophilicity of the sulfur in the thioamide and the electrophilicity of the α-bromoketone.

Figure 1. Hypothetical Hantzsch synthesis pathway.

Modern Synthetic Approaches: The Rise of Cross-Coupling

With the advent of transition-metal-catalyzed cross-coupling reactions, alternative and often more modular routes to arylthiazoles have become prevalent. The Suzuki-Miyaura coupling, in particular, offers a powerful method for the formation of carbon-carbon bonds between aryl and heteroaryl systems.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Preparation of 5-bromo-4-methylthiazole:

-

Synthesize 4-methylthiazole using established methods.

-

Brominate the 4-methylthiazole at the 5-position using a suitable brominating agent like N-bromosuccinimide in a solvent such as acetonitrile.

-

-

Suzuki-Miyaura Coupling:

-

To a degassed mixture of 5-bromo-4-methylthiazole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a base such as sodium carbonate (2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to yield 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde.

-

Causality in Experimental Choices: The Suzuki-Miyaura coupling is favored for its high functional group tolerance, allowing for the direct use of the benzaldehyde moiety without the need for protecting groups. The choice of palladium catalyst and base is critical for efficient catalytic turnover.

Figure 2. Suzuki-Miyaura cross-coupling pathway.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is presented in the table below.

| Property | Value | Source |

| CAS Number | 1330767-26-4 | [3][4][5][6][7] |

| Molecular Formula | C₁₁H₉NOS | [7] |

| Molecular Weight | 203.26 g/mol | [7] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | Commercially available up to 95% | [6] |

Note: Experimental data for properties such as melting point and boiling point are not widely published and would require experimental determination.

Contemporary Applications in Research and Development

While the early history of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is not explicitly detailed, its modern utility is evident from its appearance as a key intermediate in numerous patents, particularly in the pharmaceutical and agrochemical sectors. The compound's structure allows it to serve as a versatile scaffold for the synthesis of a diverse range of derivatives.

Role in Medicinal Chemistry

The combination of the biologically active thiazole ring and the synthetically malleable benzaldehyde functionality makes this compound a valuable starting material for the synthesis of potential therapeutic agents. The aldehyde can be readily converted into a variety of other functional groups, including amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex molecules with potential bioactivity.

Agrochemical Development

Similar to its role in medicinal chemistry, the arylthiazole core is also of interest in the development of new pesticides and herbicides. The specific substitution pattern of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde may impart desirable properties for agrochemical applications.

Conclusion

4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde represents a fascinating case study of a molecule whose importance lies not in a celebrated moment of discovery, but in its quiet emergence as a valuable tool for chemical innovation. By understanding its likely synthetic origins through foundational reactions like the Hantzsch synthesis and its modern production via powerful cross-coupling methods, researchers can better appreciate its utility. As the demand for novel, functionalized heterocyclic compounds continues to grow, the role of versatile building blocks like 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde in driving scientific advancement is undeniable.

References

-

CP Lab Safety. (2026). 4-(4-Methyl-1,3-Thiazol-5-Yl)Benzaldehyde, 95%. Retrieved from [Link]

- Google Patents. (n.d.). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.

- MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)

-

Molekuul. (n.d.). Benzaldehyde, 4-(4-methyl-5-thiazolyl)-. Retrieved from [Link]

- Taylor & Francis Online. (2021). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 3. 2044838-29-9|(4-(4-Methylthiazol-5-yl)phenyl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. 1330767-26-4 Benzaldehyde, 4-(4-methyl-5-thiazolyl)- [king-pharm.com]

- 5. 1330767-26-4|4-(4-Methylthiazol-5-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Benzaldehyde, 4-(4-methyl-5-thiazolyl)- | 1330767-26-4 [chemicalbook.com]

Unlocking the Therapeutic Potential of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde: A Technical Guide to Target Identification and Validation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a thiazole nucleus and a reactive benzaldehyde moiety within a single molecular scaffold presents a compelling starting point for therapeutic innovation. This document provides an in-depth technical guide for the systematic evaluation of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, a compound of significant interest due to the well-documented and diverse bioactivities of its constituent chemical motifs. While direct biological data for this specific molecule is nascent, a comprehensive analysis of analogous structures strongly suggests promising therapeutic avenues, particularly in oncology and neurodegenerative disease. This guide eschews a conventional review format, instead presenting a proactive, field-proven framework for researchers to identify and validate potential therapeutic targets. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our hypotheses in authoritative scientific literature. Our objective is to furnish drug development professionals with a robust, actionable strategy to unlock the therapeutic promise of this intriguing molecule.

Introduction: Deconstructing the Pharmacophore for Predictive Targeting

The therapeutic potential of a novel chemical entity is often predicted by the biological activities of its core structural components. The molecule 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is a composite of two such pharmacologically significant moieties: the 1,3-thiazole ring and the benzaldehyde group.

-

The Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and capacity for hydrogen bonding contribute to favorable interactions with a wide array of biological targets.[2] Thiazole derivatives have demonstrated a remarkable breadth of activity, including anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[1][3] Specifically, the thiazole nucleus is a cornerstone in the design of agents that induce apoptosis in cancer cells and inhibit key metabolic enzymes.[4][5]

-

The Benzaldehyde Group: Far from being a mere structural linker, the benzaldehyde group is a versatile chemical handle and a pharmacophore in its own right. Its aldehyde functionality is a key reactive site, enabling the synthesis of diverse derivatives such as Schiff bases and chalcones, which allows for extensive Structure-Activity Relationship (SAR) studies.[6][7] Furthermore, benzaldehyde derivatives have been developed as potent and selective inhibitors of enzymes like aldehyde dehydrogenase (ALDH) and aldose reductase, implicated in cancer stem cell survival and diabetic complications, respectively.[8][9]

This guide will therefore focus on a logical, evidence-based progression from the known activities of these parent structures to a proposed pipeline for identifying the specific therapeutic targets of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde.

Hypothesized Therapeutic Arenas and Primary Target Classes

Based on the extensive literature on thiazole and benzaldehyde analogs, we propose two primary therapeutic areas for initial investigation: Oncology and Neurodegenerative Disease . Within these areas, we have identified high-priority molecular target classes that warrant rigorous screening.

Oncology: Exploiting Cancer Cell Liabilities

The most prominent bioactivity associated with thiazole derivatives is their anticancer effect.[10][11] The mechanism often involves the inhibition of critical signaling pathways or the induction of programmed cell death.

Potential Targets:

-

Protein Kinases: Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazole-containing compounds have shown significant potential as kinase inhibitors.[3] A prime candidate for investigation is the B-RAF kinase , particularly the V600E mutant prevalent in melanoma, as related thiazole derivatives have demonstrated potent inhibitory effects.[3]

-

Carbonic Anhydrases (CAs): These enzymes regulate pH, and their inhibition can disrupt the tumor microenvironment. Thiazole-based compounds are known to be effective inhibitors of CAs, particularly isoforms CA I and II.[5][12]

-

Aldehyde Dehydrogenase (ALDH): Specifically, the ALDH1A3 isoform has been identified as a marker for cancer stem cells and is associated with poor prognosis. Benzaldehyde scaffolds are promising starting points for selective ALDH1A3 inhibitors.[8]

Logical Framework for Oncology Target Prioritization

Caption: Prioritization of oncology targets based on analog activities.

Neurodegenerative Disease: Modulating Cholinergic Pathways

Thiazole derivatives have also been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease by targeting key enzymes in the cholinergic system.[13]

Potential Targets:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for Alzheimer's disease. Both thiazole and benzimidazole-benzaldehyde derivatives have shown potent inhibitory activity against AChE and BChE.[5][14] The thiazole ring can establish critical π–π stacking interactions within the enzyme's active site.[13]

A Validated Experimental Workflow for Target Discovery

We propose a multi-stage workflow designed to systematically test the hypotheses outlined above. This workflow integrates computational modeling with robust in vitro assays to ensure a high degree of confidence in the results.

Experimental Workflow Diagram

Caption: A sequential workflow for target identification and validation.

Step 1: In Silico Molecular Docking

Causality: Before committing to resource-intensive wet lab experiments, molecular docking provides a predictive assessment of the binding affinity and interaction modes of the compound with our prioritized targets. This allows for a data-driven ranking of potential targets.

Protocol: Molecular Docking against B-RAF Kinase

-

Protein Preparation:

-

Obtain the crystal structure of human B-RAF kinase (V600E mutant) from the Protein Data Bank (PDB; e.g., PDB ID: 3OG7).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools.

-

Define the binding site (grid box) based on the coordinates of the co-crystallized inhibitor.

-

-

Ligand Preparation:

-

Generate the 3D structure of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde using a chemical drawing tool like ChemDraw and save it as a .mol file.

-

Minimize the energy of the ligand using a force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

-

-

Docking Execution:

-

Perform the docking simulation using AutoDock Vina. Set exhaustiveness to a value of 16 or higher for a thorough search.

-

Analyze the output poses, focusing on the lowest binding energy (most favorable) conformation.

-

-

Interaction Analysis:

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera).

-

Identify key interactions (hydrogen bonds, π–π stacking, hydrophobic interactions) between the ligand and active site residues. Compare these with the interactions of known inhibitors.

-

Step 2: In Vitro Enzymatic Assays

Causality: Docking is predictive; enzymatic assays provide quantitative, empirical data on the compound's ability to inhibit the target's function. The primary output is the half-maximal inhibitory concentration (IC50), a key metric of potency.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare stock solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in the phosphate buffer.

-

Prepare a serial dilution of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde (e.g., from 100 µM to 0.1 µM) in buffer containing a small percentage of DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of the test compound at various concentrations (or buffer for control).

-

20 µL of AChE solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change (formation of the 5-thio-2-nitrobenzoate anion) is proportional to enzyme activity.

-

-

Data Analysis:

-